molecular formula C10H12BrNO4S B7100709 Methyl 4-bromo-3-[(2-ethoxyacetyl)amino]thiophene-2-carboxylate

Methyl 4-bromo-3-[(2-ethoxyacetyl)amino]thiophene-2-carboxylate

Cat. No.: B7100709
M. Wt: 322.18 g/mol
InChI Key: VAUHVVVSJVIYGW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-[(2-ethoxyacetyl)amino]thiophene-2-carboxylate: is a chemical compound with a complex structure that includes a thiophene ring, a bromine atom, an ethoxy group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation: Bromination of the corresponding thiophene derivative.

  • Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of an acid catalyst.

  • Acylation: Introduction of the ethoxyacetyl group through acylation reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Bromoalkanes and other reduced derivatives.

  • Substitution Products: Different substituted thiophenes.

Chemistry:

  • Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Catalyst: It can act as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes.

  • Drug Development:

Medicine:

  • Therapeutic Agents: Research is ongoing to explore its use in therapeutic applications, such as in the treatment of certain diseases.

  • Diagnostic Tools: It can be used in diagnostic tools to detect specific biomarkers.

Industry:

  • Material Science: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may interact with specific enzymes or receptors to produce a therapeutic effect. The pathways involved can include various signaling cascades and metabolic processes.

Comparison with Similar Compounds

  • Methyl 4-bromo-3-ethoxymethylbenzoate: Similar structure but lacks the amino group.

  • Methyl 4-bromo-3-(2-ethoxyacetyl)benzoate: Similar but with a different core structure.

Uniqueness:

  • Presence of Amino Group:

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

methyl 4-bromo-3-[(2-ethoxyacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-3-16-4-7(13)12-8-6(11)5-17-9(8)10(14)15-2/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUHVVVSJVIYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(SC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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